Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. This involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst such as palladium.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Products include various substituted phenylprop-2-ynoates.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Used in the development of new drugs and therapeutic agents.
Material Science: Employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The pathways involved often include the formation of transition states and intermediates that facilitate the reaction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to similar compounds . This makes it particularly useful in specific synthetic applications where such reactivity is desired .
Properties
Molecular Formula |
C10H6BrFO2 |
---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6BrFO2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-4H,1H3 |
InChI Key |
BGZMMUMNOAMJQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=C(C(=CC=C1)Br)F |
Origin of Product |
United States |
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